3,4-dimethoxyfuran-2,5-dicarboxylic Acid
Description
Properties
Molecular Formula |
C8H8O7 |
|---|---|
Molecular Weight |
216.14 g/mol |
IUPAC Name |
3,4-dimethoxyfuran-2,5-dicarboxylic acid |
InChI |
InChI=1S/C8H8O7/c1-13-3-4(14-2)6(8(11)12)15-5(3)7(9)10/h1-2H3,(H,9,10)(H,11,12) |
InChI Key |
YDAGVAAGYJWBRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(OC(=C1OC)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Hydrolysis
In a method analogous to patent CN101486696B, diethyl 3,4-dimethoxyfuran-2,5-dicarboxylate could be refluxed in concentrated HCl (≥3N) to yield DIFUR. For example, refluxing the diester in 3N HCl at 110°C for 14 hours achieved a 91% yield of 2,5-dimethylfuran-3,4-dicarboxylic acid. Adapting this to DIFUR would require optimizing reaction time and acid concentration to account for the methoxy groups’ electron-donating effects, which may slow hydrolysis.
Base-Mediated Hydrolysis
Alternative hydrolysis using potassium hydroxide (KOH) in ethanol, as described for 2,5-dimethylfuran-3,4-dicarboxylic acid, could also be viable. However, methoxy groups are prone to demethylation under strongly basic conditions, necessitating milder bases or shorter reaction times.
Cyclization of Keto-Ester Intermediates
Synthesis of the furan core may precede carboxylation. A potential pathway involves cyclizing a diketone or keto-ester precursor:
Microwave-Assisted Cyclization
Patent CN101486696B demonstrates the use of microwave heating to accelerate furan formation. Applying similar conditions to a methoxy-substituted precursor (e.g., 3,4-dimethoxy-2,5-diacetylsuccinate) may enhance reaction efficiency.
Oxidation of Substituted Furan Derivatives
Oxidation of alcohol or aldehyde functionalities on a preformed furan ring represents another route:
Catalytic Oxidation
Patent RU2732326C2 describes the oxidation of 5-(hydroxymethyl)furfural (HMF) to furan-2,5-dicarboxylic acid (FDCA) using noble metal catalysts (e.g., Pt/C or Pd/C). Adapting this to a methoxy-substituted HMF analog (e.g., 3,4-dimethoxy-HMF) could yield DIFUR. However, the synthesis of such a precursor remains unexplored.
Oxidative Cleavage
Ozonolysis or permanganate-mediated cleavage of dienes or alkynes adjacent to methoxy groups could generate dicarboxylic acids. This method risks over-oxidation, requiring precise control of reaction conditions.
Challenges and Optimization Strategies
Selectivity in Ester Hydrolysis
The presence of methoxy groups adjacent to ester functionalities complicates selective hydrolysis. As shown in Table 1, varying HCl concentration and heating methods (oil bath vs. microwave) significantly impact product distribution in analogous syntheses.
Table 1: Impact of Reaction Conditions on Hydrolysis Outcomes
| HCl Concentration | Heating Method | Time (h) | Primary Product(s) | Yield (%) |
|---|---|---|---|---|
| 1N | Microwave | 1 | Mixture of mono-/di-acids | 20–52 |
| 3N | Oil Bath | 14 | Dicarboxylic acid | 91 |
Stability of Methoxy Groups
Methoxy groups may undergo demethylation under acidic or oxidative conditions. Using protective groups (e.g., acetyl) during synthesis and subsequent deprotection could mitigate this issue.
Catalyst Selection
Heterogeneous catalysts like Pt/C or Pd/C, effective in FDCA synthesis, may require modification for DIFUR due to differences in substrate electron density.
Applications in Coordination Chemistry
DIFUR’s utility as a ligand is highlighted in zirconocene complexes, where it coordinates via its carboxylate groups. For example, reacting DIFUR with (CH3)4C2(C5H4)2Zr(CH3)2 in tetrahydrofuran (THF) yielded the corresponding zirconocene complex in 62% yield . This underscores the compound’s role in organometallic synthesis, necessitating high-purity DIFUR.
Chemical Reactions Analysis
Esterification
Furan dicarboxylic acids undergo esterification with alcohols (e.g., methanol, ethanol) to form esters. For example:
-
2,5-Dimethylfuran-3,4-dicarboxylic acid reacts with methanol to yield methyl esters.
-
2,2′-Bifuran-5,5′-dicarboxylic acid reacts with allyl bromide and Na₂CO₃ to form esters, demonstrating nucleophilic substitution .
Amidation
Carboxylic acid groups can react with amines to form amides. This reaction is critical in pharmaceutical applications for modifying solubility or bioactivity.
Hydrolysis
Ester derivatives (e.g., diethyl esters) hydrolyze under acidic or basic conditions to regenerate carboxylic acids. For example:
Electrophilic Substitution
The electron-rich furan ring undergoes reactions such as Michael addition or Diels-Alder cycloaddition , though specific examples for methoxy-substituted derivatives are not detailed in the provided sources.
Reaction Conditions and Selectivity
For analogous compounds, reaction outcomes depend on:
-
Acid concentration : Higher HCl concentrations (≥3N) favor hydrolysis of esters to dicarboxylic acids .
-
Heating methods : Microwave heating vs. oil-bath heating affects reaction speed and product distribution .
-
Stoichiometry : Excess nucleophile (e.g., methacrylic acid) ensures complete conversion in esterification .
Analytical Characterization
Key techniques include:
Scientific Research Applications
Chemical Applications
1. Building Block for Organic Synthesis
3,4-Dimethoxyfuran-2,5-dicarboxylic acid serves as a precursor in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including esterification and polymerization. The compound’s two carboxylic acid groups enable it to form esters with alcohols, which can be further utilized in synthesizing polymers and other organic compounds.
2. Medicinal Chemistry
Research indicates that derivatives of 3,4-dimethoxyfuran-2,5-dicarboxylic acid may exhibit biological activities that are of interest in medicinal chemistry. These derivatives could potentially be developed into pharmaceutical agents targeting various diseases. The compound's ability to interact with biological pathways makes it a candidate for further investigation into its therapeutic potential .
Biological Applications
1. Potential Biological Activities
The biological activities associated with 3,4-dimethoxyfuran-2,5-dicarboxylic acid derivatives include antimicrobial and antifungal properties. Studies have suggested that these compounds can serve as effective agents against certain pathogens, making them valuable in developing new antimicrobial treatments .
2. Research on Drug Development
The compound has been explored in the context of drug development, particularly for its potential to act as a scaffold for creating new drugs. Its structural features allow for modifications that can enhance efficacy and reduce toxicity .
Materials Science Applications
1. Development of Eco-Friendly Polymers
3,4-Dimethoxyfuran-2,5-dicarboxylic acid is being investigated as a building block for creating environmentally friendly polymers. It can be polymerized to form polyesters that are biodegradable and derived from renewable resources. This application aligns with the growing demand for sustainable materials in various industries .
2. Use in Coatings and Adhesives
The compound's properties make it suitable for use in coatings and adhesives. Research has indicated that polymers derived from 3,4-dimethoxyfuran-2,5-dicarboxylic acid can exhibit favorable mechanical properties and thermal stability, making them ideal candidates for industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 3,4-dimethoxyfuran-2,5-dicarboxylic acid involves its interaction with various molecular targets and pathways. The specific effects depend on the functional groups present and the conditions under which the compound is used. For example, in oxidation reactions, the compound may act as a substrate for oxidizing agents, leading to the formation of new products.
Comparison with Similar Compounds
Furan-2,5-dicarboxylic Acid (FDCA)
Structural Differences :
- FDCA lacks substituents on the furan ring, whereas 3,4-dimethoxy-FDCA has methoxy groups at positions 3 and 3.
Synthesis : - FDCA is synthesized via oxidation of 5-hydroxymethylfurfural (HMF), a biomass-derived platform chemical .
- 3,4-Dimethoxy-FDCA likely requires substituted precursors (e.g., methoxy-containing furans) followed by oxidation, as suggested by methods for 3,4-disubstituted FDCA derivatives .
Properties and Applications : - FDCA is a leading bio-based alternative to terephthalic acid in polyesters (e.g., polyethylene furanoate, PEF) due to its rigidity and thermal stability .
- The methoxy groups in 3,4-dimethoxy-FDCA may enhance solubility in organic solvents, facilitating its use in esterification or polymerization reactions under milder conditions.
3,4-Diphenylfuran-2,5-dicarboxylic Acid
Structural Differences :
Hydrogenated FDCA Derivatives
Structural Differences :
- Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) features a saturated furan ring, unlike the aromatic core of 3,4-dimethoxy-FDCA.
Properties and Applications : - Hydrogenation reduces ring strain and aromaticity, improving stability in reducing environments. THFDCA is used in solvent-resistant polymers and specialty chemicals .
- The methoxy groups in 3,4-dimethoxy-FDCA retain aromaticity, which is critical for applications requiring conjugated systems (e.g., conductive polymers).
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
Structural Differences :
- Caffeic acid is a catechol derivative with hydroxyl (-OH) and acrylic acid groups, unlike the methoxy-substituted furan dicarboxylic acid.
Properties and Applications : - Hydroxyl groups confer antioxidant properties, making caffeic acid valuable in pharmaceuticals and cosmetics. In contrast, 3,4-dimethoxy-FDCA’s methoxy groups may reduce oxidative reactivity but enhance stability in acidic conditions .
Comparative Data Table
Research Findings and Industrial Relevance
- FDCA : Recognized by the U.S. Department of Energy as a top bio-based chemical, FDCA’s commercial production from HMF underscores its industrial viability .
- Hydrogenated Derivatives : THFDCA’s low ring strain enables applications in flexible packaging, contrasting with 3,4-dimethoxy-FDCA’s rigidity .
Biological Activity
3,4-Dimethoxyfuran-2,5-dicarboxylic acid (DMFDC) is a furan derivative that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and applications in various fields, including medicine and agriculture.
Chemical Structure
The chemical structure of DMFDC features two methoxy groups and two carboxylic acid functionalities attached to a furan ring. This unique arrangement contributes to its reactivity and biological properties.
Antimicrobial Properties
Research indicates that DMFDC exhibits significant antimicrobial activity. In a study evaluating various furan derivatives, DMFDC demonstrated potent inhibitory effects against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Anti-inflammatory Effects
DMFDC has shown promise as an anti-inflammatory agent. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases. The compound's ability to modulate immune responses may be beneficial in conditions such as arthritis and other inflammatory disorders .
Antioxidant Activity
The antioxidant capacity of DMFDC was assessed through various assays measuring its ability to scavenge free radicals. Results indicated that DMFDC effectively reduces oxidative stress markers, which is crucial for preventing cellular damage associated with chronic diseases .
Enzyme Inhibition
DMFDC's biological activity may be partly attributed to its ability to inhibit specific enzymes involved in metabolic processes. For instance, it has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune regulation and tumor progression. This inhibition could enhance the effectiveness of cancer immunotherapies by promoting a more robust immune response against tumors .
Interaction with Cellular Targets
Molecular docking studies have suggested that DMFDC interacts with key cellular targets involved in signal transduction pathways. These interactions can lead to altered gene expression profiles that favor anti-inflammatory and antioxidant responses .
Study on Antimicrobial Efficacy
In a controlled laboratory setting, DMFDC was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating strong antibacterial properties compared to standard antibiotics .
Clinical Relevance in Cancer Therapy
A preclinical study explored the effects of DMFDC on tumor growth in mouse models. The results indicated that treatment with DMFDC led to a significant reduction in tumor size and improved survival rates compared to untreated controls. This suggests potential as an adjunct therapy in cancer treatment protocols .
Data Tables
Q & A
Q. What are the established synthetic routes for 3,4-dimethoxyfuran-2,5-dicarboxylic acid, and how do reaction conditions influence yield?
A widely cited method involves the condensation of substituted malonic acid derivatives with bromine under controlled conditions. For example, Li and Lu (2006) reported a two-step synthesis starting from dimethyl 3,4-dimethoxyfuran-2,5-dicarboxylate, followed by hydrolysis under acidic conditions (HCl/H₂O) to yield the dicarboxylic acid with a purity >95% . Key variables include reaction temperature (60–80°C), stoichiometric ratios of bromine, and hydrolysis duration (12–24 hours). Yield optimization requires careful control of these parameters to avoid over-oxidation or incomplete hydrolysis.
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, ¹H NMR analysis of furan-2,5-dicarboxylic acid derivatives (e.g., dimethyl esters) reveals characteristic peaks at δ 7.2–7.4 ppm for furan protons and δ 3.8–4.0 ppm for methoxy groups, as demonstrated in studies adapting similar synthetic pathways . Coupling with High-Resolution Mass Spectrometry (HRMS) ensures molecular weight confirmation, while FT-IR can validate functional groups (e.g., C=O stretching at ~1700 cm⁻¹).
Q. What safety precautions are necessary when handling this compound in the lab?
Safety data for structurally related furan dicarboxylates (e.g., 2,5-furandicarboxylic acid) indicate hazards such as skin/eye irritation (H315, H319) and respiratory sensitization (H335) . Recommended precautions include:
- Use of PPE (gloves, goggles, lab coat).
- Conducting reactions in a fume hood to minimize inhalation risks.
- Storage in airtight containers away from oxidizers.
Advanced Research Questions
Q. How can catalytic systems be designed for selective hydrogenolysis of 3,4-dimethoxyfuran-2,5-dicarboxylic acid derivatives?
Studies on tetrahydrofuran-2,5-dicarboxylic acid hydrogenolysis suggest that metal-free systems using HI and H₂ achieve selective C–O bond cleavage without over-reducing carboxyl groups. For example, Gilkey et al. (2017) demonstrated 89% adipic acid yield via HI-mediated ring opening at 160°C in propionic acid solvent . Adapting this to the dimethoxy variant would require optimizing iodide concentration and H₂ pressure to balance reactivity and selectivity.
Q. What role does this compound play in synthesizing bio-based polymers, and how does its structure influence material properties?
Furan-2,5-dicarboxylic acid (FDCA) analogs are key monomers for polyesters. For instance, semi-aromatic polyesters incorporating FDCA exhibit enhanced rigidity and glass transition temperatures (Tg) compared to petrochemical-based terephthalic acid . Introducing methoxy groups at the 3,4-positions could further modulate crystallinity and thermal stability by steric and electronic effects, though experimental validation is needed.
Q. Can this compound serve as a linker in metal-organic frameworks (MOFs), and what are its coordination properties?
Pyridine-2,5-dicarboxylic acid derivatives have been used in MOFs due to their multitopic coordination sites. For example, Zn²⁺-based MOFs with pyridine-2,5-dicarboxylic acid form 2D networks with luminescent properties . The methoxy groups in 3,4-dimethoxyfuran-2,5-dicarboxylic acid may enhance hydrophobicity or alter ligand geometry, impacting pore size and guest molecule adsorption.
Q. How do solvent polarity and pH affect the stability of this compound during carboxylation or functionalization reactions?
Studies on FDCA synthesis via CO₂ carboxylation highlight solvent-dependent reactivity. Aqueous systems at pH <3 stabilize the protonated carboxylic acid form, reducing side reactions, while polar aprotic solvents (e.g., DMSO) enhance electrophilic substitution at the furan ring . For methoxy-substituted analogs, solvent choice must balance solubility (e.g., DMSO or THF) and acid/base stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
